BenchChemオンラインストアへようこそ!

7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine

Medicinal Chemistry Structure-Activity Relationship Quinazoline Derivatives

7-Chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine (PubChem CID is a synthetic small-molecule quinazolin-4-amine derivative with a molecular formula of C₁₄H₁₂ClN₃O and a molecular weight of 273.72 g/mol. Its structure features a 7-chloro substituent on the quinazoline core and a 5-methylfuran-2-ylmethyl group at the 4-amine position, distinguishing it from the broader class of quinazoline-based kinase inhibitor scaffolds.

Molecular Formula C14H12ClN3O
Molecular Weight 273.72
CAS No. 477862-05-8
Cat. No. B2932549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine
CAS477862-05-8
Molecular FormulaC14H12ClN3O
Molecular Weight273.72
Structural Identifiers
SMILESCC1=CC=C(O1)CNC2=NC=NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C14H12ClN3O/c1-9-2-4-11(19-9)7-16-14-12-5-3-10(15)6-13(12)17-8-18-14/h2-6,8H,7H2,1H3,(H,16,17,18)
InChIKeyRJNJMWOBJUFYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine (CAS 477862-05-8): Procurement-Grade Characterization and Baseline for Differential Selection


7-Chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine (PubChem CID 1490555) is a synthetic small-molecule quinazolin-4-amine derivative with a molecular formula of C₁₄H₁₂ClN₃O and a molecular weight of 273.72 g/mol . Its structure features a 7-chloro substituent on the quinazoline core and a 5-methylfuran-2-ylmethyl group at the 4-amine position, distinguishing it from the broader class of quinazoline-based kinase inhibitor scaffolds. While the quinazoline pharmacophore is well-precedented in EGFR and other kinase inhibitor programs, the furfuryl-amine side chain and specific halogenation pattern of this compound place it within a structurally defined niche. This guide evaluates the compound strictly against its closest structural analogs to determine if procurement decisions can be justified by quantifiable, verifiable performance differentiation.

Why 7-Chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine Cannot Be Replaced by Generic 4-Aminoquinazoline Analogs


The 4-aminoquinazoline chemical space is characterized by extreme sensitivity of target binding and selectivity to seemingly minor structural modifications. The replacement of an aniline with a furfuryl amine at the C4 position, combined with a single chlorine atom at C7 and a methyl group on the furan ring, creates a unique hydrogen-bonding and steric environment that is not replicated by unsubstituted furfuryl analogs (e.g., CAS 477862-01-4) or by the classical 4-anilinoquinazoline EGFR inhibitor scaffold . In the absence of experimental data confirming equivalent target engagement, ADME properties, or off-target profiles, generic substitution with a 'close' quinazoline derivative introduces unacceptable risk in target-based screening campaigns, lead optimization, and pharmacological profiling. The evidence presented below evaluates whether quantitative performance data exist to support selecting this specific compound over its nearest neighbors.

Quantitative Differentiation Evidence for 7-Chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine Against Comparator Analogs


Structural Differentiation from the 5-Desmethyl Furfuryl Analog (CAS 477862-01-4)

The target compound contains a 5-methyl substituent on the furan ring that is absent in the closest commercially available analog, 7-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine (CAS 477862-01-4) . Computational analysis via PubChem (XLogP3-AA = 3.5 for the target compound) indicates a measurable increase in lipophilicity compared to the des-methyl analog (XLogP3-AA = 3.1 for CAS 477862-01-4), a ΔLogP of +0.4 . This physicochemical divergence is predicted to affect membrane permeability, solubility, and metabolic stability, although direct experimental comparison data are not currently available in the public domain.

Medicinal Chemistry Structure-Activity Relationship Quinazoline Derivatives

Molecular Weight and Heavy Atom Count Differentiation from Non-Halogenated Furfuryl Quinazoline

The target compound possesses a chlorine atom at position 7, resulting in a molecular weight of 273.72 g/mol and a heavy atom count of 19 . In contrast, the non-halogenated analog N-(furan-2-ylmethyl)quinazolin-4-amine (CAS 34116-16-0) has a molecular weight of 225.24 g/mol and a heavy atom count of 16 . This difference of 48.48 g/mol and three heavy atoms reflects the presence of the 7-chloro substituent, which introduces a significant dipole and potential for halogen bonding interactions with protein targets that are absent in the des-chloro analog.

Physicochemical Properties Fragment-Based Drug Design Quinazoline Scaffolds

Topological Polar Surface Area (TPSA) Differentiation within the Furfuryl-4-quinazolinamine Series

The target compound has a TPSA of 51 Ų , identical to the 5-desmethyl analog (CAS 477862-01-4, TPSA = 51 Ų) but higher than the non-halogenated analog N-(furan-2-ylmethyl)quinazolin-4-amine (CAS 34116-16-0, TPSA = 45 Ų) . TPSA is a critical determinant of oral bioavailability and blood-brain barrier penetration, with values below 60 Ų generally considered favorable for CNS drug candidates. While the target and the des-methyl analog share the same TPSA, the non-halogenated comparator shows a 6 Ų lower TPSA, suggesting that the 7-chloro substituent increases polarity to a degree that may influence passive permeability.

Drug-like Properties CNS Drug Design Quinazolines

Lack of Publicly Available Biological Target Engagement Data for Direct Comparator Evaluation

A comprehensive search of public databases (PubChem, ChEMBL, BindingDB, PubMed) did not yield any quantitative biochemical IC₅₀, Kd, or cell-based activity data for 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine . Similarly, no head-to-head studies comparing this compound to its closest analogs were identified. This absence of data means that claims of differential potency, selectivity, or ADME advantage cannot be substantiated at this time.

Data Gap Target Engagement Procurement Risk

Validated Application Scenarios for 7-Chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine Based on Available Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration of 4-Aminoquinazoline Furfuryl Substituent Effects

The 5-methyl group on the furan ring represents the single structural variable between this compound and the des-methyl analog CAS 477862-01-4. Researchers engaged in systematic SAR campaigns around the furfuryl amine side chain of 4-aminoquinazolines should procure this compound specifically to interrogate the steric and electronic contribution of the methyl substituent. The computed ΔLogP of +0.4 provides a testable hypothesis for differential permeability or metabolic stability that can only be evaluated with this precise compound.

Halogen Bonding and Substituent Effect Studies at the Quinazoline C7 Position

The 7-chloro substituent distinguishes this compound from the non-halogenated N-(furan-2-ylmethyl)quinazolin-4-amine scaffold (ΔMW = +48.48 g/mol, ΔHeavy Atoms = +3, ΔTPSA = +6 Ų) . This compound is the appropriate choice for studies designed to quantify the effect of C7 halogenation on target binding conformation, potency, and selectivity within a matched molecular pair analysis framework, where the unsubstituted analog serves as the direct control.

Physicochemical Property Profiling Libraries for CNS Drug Design

With a TPSA of 51 Ų and an XLogP3-AA of 3.5 , this compound falls within the favorable property space for oral CNS drug candidates (TPSA < 60 Ų, LogP 2–5). Procurement of this compound as part of a curated library of quinazoline-based fragments or leads is justified for systematic permeability, solubility, and metabolic stability profiling studies aimed at establishing property guidelines for blood-brain barrier penetrant quinazoline derivatives.

Chemical Probe Development Requiring a Structurally Defined, Unexplored Quinazoline Scaffold

Given the absence of any reported biological target engagement data for both this compound and its closest analogs , it represents a genuinely unexplored chemical space within the 4-aminoquinazoline family. Organizations seeking patentable, novel chemical probes for kinase or GPCR screening panels can procure this compound as a structurally defined starting point, with the caveat that full de novo pharmacological characterization will be required.

Quote Request

Request a Quote for 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.